molecular formula C10H13ClF2N2 B1473809 1-(3,4-Difluorophenyl)piperazine hydrochloride CAS No. 853745-58-1

1-(3,4-Difluorophenyl)piperazine hydrochloride

Cat. No.: B1473809
CAS No.: 853745-58-1
M. Wt: 234.67 g/mol
InChI Key: TZXQNQUWTAFXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H13ClF2N2 and its molecular weight is 234.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

Research into the structural and electronic properties of related piperazine compounds, such as 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, demonstrates the utility of these analyses for understanding compound behaviors. Spectral data analysis and X-ray single-crystal analysis have been employed to characterize compounds, with theoretical parameters showing excellent agreement with experimental results. Molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis contribute to a deeper understanding of the chemical properties, such as chemical hardness, inertness, potential, nucleophilicity, and electrophilicity indices (Bhat et al., 2018).

Biological Applications

Significant work has been dedicated to exploring the biological applications of piperazine derivatives. The synthesis of novel compounds, such as those detailed in the study of 1,2,4-triazole class antifungals and their pharmacologically relevant physicochemical properties, reveals potential for medical applications, particularly as antifungal compounds. Such studies demonstrate poor solubility in buffer solutions but better solubility in alcohols, with detailed thermodynamic parameters aiding in understanding solute-solvent interactions (Volkova et al., 2020).

Anticancer and Antituberculosis Studies

Research on piperazine derivatives, including synthesis and evaluation of their anticancer and antituberculosis activities, highlights the potential therapeutic applications of these compounds. For example, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and exhibited significant anticancer and antituberculosis activities, suggesting a promising avenue for drug development (Mallikarjuna et al., 2014).

Antibacterial and Antifungal Activity

The synthesis and characterization of piperazine and triazolo-pyrazine derivatives have been undertaken to evaluate their antibacterial and antifungal activities. This research underscores the antimicrobial potential of piperazine derivatives, with some compounds demonstrating superior antimicrobial activity against various bacterial and fungal strains, marking them as candidates for further antimicrobial development (Patil et al., 2021).

Biochemical Analysis

Biochemical Properties

1-(3,4-Difluorophenyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including neurotransmitter receptors and enzymes involved in metabolic pathways. The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their functions. For example, this compound has been shown to bind to serotonin receptors, influencing neurotransmitter signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, it has been found to modulate neurotransmitter release and uptake, thereby affecting cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This compound has also been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific receptors or enzymes, leading to changes in their activity. For instance, its binding to serotonin receptors can result in either agonistic or antagonistic effects, depending on the receptor subtype. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with changes in cellular signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter signaling and metabolic regulation. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular functions and potential toxicity to vital organs. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of certain metabolites by modulating the activity of key enzymes in metabolic pathways. For example, its interaction with enzymes involved in neurotransmitter synthesis and degradation can influence the levels of neurotransmitters in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, including the brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins. These interactions can affect the compound’s activity and function, leading to changes in cellular processes and gene expression .

Properties

IUPAC Name

1-(3,4-difluorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXQNQUWTAFXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.